chemical structure and properties of 1-acetyl-6-chloro-1H-indol-3-yl acetate
chemical structure and properties of 1-acetyl-6-chloro-1H-indol-3-yl acetate
An In-depth Technical Guide to the Chemical Structure and Properties of 1-acetyl-6-chloro-1H-indol-3-yl acetate
This guide provides a comprehensive technical overview of 1-acetyl-6-chloro-1H-indol-3-yl acetate, a synthetic indole derivative of interest to the chemical and pharmaceutical sciences. We will delve into its chemical structure, physicochemical properties, synthesis pathways, and known biological activities, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. The compound 1-acetyl-6-chloro-1H-indol-3-yl acetate belongs to this important class of molecules. The introduction of acetyl groups at the N1 and O3 positions, along with a chlorine atom at the C6 position, significantly modulates the electronic and steric properties of the parent indole ring, influencing its reactivity and biological profile. This guide aims to be a foundational resource for any professional investigating this compound for novel applications.
Molecular Structure and Physicochemical Properties
1-acetyl-6-chloro-1H-indol-3-yl acetate is a synthetic organic compound with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 255.66 g/mol .[1] The structure features a core indole ring system, which is a bicyclic structure consisting of a fused benzene and pyrrole ring.
Structural Features
The key functional groups that define the properties of this molecule are:
-
6-Chloro Substituent: The electron-withdrawing chlorine atom on the benzene portion of the indole ring influences the electron density of the entire system, impacting its reactivity and potential for intermolecular interactions.
-
1-Acetyl Group: The acetyl group on the indole nitrogen (N1) converts the secondary amine into an amide. This significantly alters the electronic nature of the nitrogen, removing its hydrogen-bond donating capability and withdrawing electron density from the pyrrole ring.
-
3-yl Acetate Group: An acetate ester at the C3 position of the indole ring adds another layer of functionality. The C3 position is a nucleophilic site in many indole reactions; its functionalization here is key to the molecule's identity and potential as a synthetic intermediate.
A visual representation of the molecule's structure is provided below.
Caption: Chemical structure of 1-acetyl-6-chloro-1H-indol-3-yl acetate.
Physicochemical Data Summary
The known physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.[1]
| Property | Value |
| CAS Number | 108761-33-7 |
| Molecular Formula | C₁₂H₁₀ClNO₃ |
| Molecular Weight | 255.66 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 114-116 °C |
| Boiling Point | 372-374 °C |
| Density | 1.46 g/cm³ |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, dichloromethane |
| Thermal Stability | Stable up to 230 °C |
Synthesis and Manufacturing Pathways
The synthesis of 1-acetyl-6-chloro-1H-indol-3-yl acetate can be approached through several established chemical reactions. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and overall yield.
Two-Step Synthesis from 2-Chlorobenzoic Acids
An efficient and frequently cited method for preparing substituted 1-acetyl-1H-indol-3-yl acetates involves a two-step procedure starting from the corresponding 2-chlorobenzoic acid derivative.[2][3] This pathway offers good yields and avoids some of the lengthy steps associated with older methods.
The general workflow is as follows:
-
Condensation: The appropriately substituted 2-chlorobenzoic acid is condensed with glycine.
-
Cyclodecarboxylation: The resulting intermediate undergoes a Rössing cyclodecarboxylation reaction.[3]
